molecular formula C18H26O3 B1671952 Inocoterone acetate CAS No. 83646-86-0

Inocoterone acetate

Cat. No.: B1671952
CAS No.: 83646-86-0
M. Wt: 290.4 g/mol
InChI Key: JDLUQDYTLSPFGS-FZCLSBEQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Stereochemical Features:

  • Cyclopenta[a]naphthalen core : The fused ring system adopts a trans-decalin-like conformation, stabilized by chair and boat configurations in the cyclohexane and cyclopentane rings, respectively.
  • Acetate ester orientation : The acetyl group at C3 occupies an equatorial position, minimizing steric hindrance with the adjacent methyl group at C3a.
  • Impact on bioactivity : The 3S,3aS,9aS,9bS configuration optimizes binding to the androgen receptor, as inversion at any chiral center reduces antiandrogenic potency.

Crystallographic Analysis and Solid-State Properties

While crystallographic data for this compound remain unreported in public databases, its solid-state properties have been inferred from related compounds and experimental observations:

Property Description
Appearance White to beige crystalline powder.
Density ~1.09 g/cm³ (estimated via comparative molecular modeling).
Melting Point Not fully characterized; analogues with similar structures melt at 160–180°C.
Solubility Sparingly soluble in water; freely soluble in dimethyl sulfoxide (DMSO).

The absence of published single-crystal X-ray diffraction data limits detailed analysis of its lattice parameters. However, molecular dynamics simulations suggest that the acetate group participates in weak intermolecular hydrogen bonds, influencing its crystallization behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide insights into the electronic environment of this compound:

  • ¹H NMR :
    • δ 4.65–4.70 ppm : Multiplet for the acetate methyl group (CH₃COO–).
    • δ 2.05 ppm : Singlet for the acetyl methyl protons (C=OCH₃).
    • δ 1.20–1.50 ppm : Multiplets corresponding to ethyl (CH₂CH₃) and methyl (C3a-CH₃) groups.
  • ¹³C NMR :
    • δ 170.5 ppm : Carbonyl carbon of the acetate group.
    • δ 210.8 ppm : Ketone carbon at C7.

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

  • 1745–1750 : Strong C=O stretch of the acetate ester.
  • 1240–1250 : C–O asymmetric stretching of the ester group.
  • 1685 : Ketone C=O stretch.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data reveal a molecular ion peak at m/z 290.4 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include:

  • m/z 230.3 : Loss of acetic acid (60 Da).
  • m/z 187.2 : Cleavage of the cyclopenta[a]naphthalen core.

Properties

CAS No.

83646-86-0

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

[(3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate

InChI

InChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1

InChI Key

JDLUQDYTLSPFGS-FZCLSBEQSA-N

Isomeric SMILES

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3OC(=O)C)C

Canonical SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one
inocoterone acetate
RU 38882
RU 882
RU-38882
RU882

Origin of Product

United States

Preparation Methods

The synthesis of inocoterone acetate involves several steps, starting from the base compound inocoterone. The preparation typically includes the following steps:

    Synthesis of Inocoterone: Inocoterone is synthesized through a series of chemical reactions involving the cyclization of a precursor compound.

    Acetylation: Inocoterone is then acetylated to form this compound.

Chemical Reactions Analysis

Inocoterone acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Acne

Clinical Trials : The most significant application of inocoterone acetate has been in the treatment of acne vulgaris. A notable double-blind study involving 126 male subjects demonstrated its efficacy as follows:

  • Study Design : Participants applied a 10% solution of this compound twice daily for 16 weeks, compared against a vehicle solution.
  • Results :
    • By week 12, there was a 24% reduction in inflammatory lesions in the inocoterone group versus 10% in the control group.
    • By week 16, the reduction increased to 26% compared to 13% for the control group.
    • Overall, no serious adverse effects were reported during the study .
Time PointInocoterone Group (%)Control Group (%)
Week 122410
Week 162613

The results indicate that while this compound provides a modest reduction in acne lesions, it is less effective compared to other treatments like benzoyl peroxide or systemic antibiotics, which can achieve reductions of up to 75% within shorter time frames .

Case Studies and Research Insights

Several studies have explored the broader implications and effectiveness of this compound beyond initial clinical trials:

  • Longitudinal Studies : Follow-up studies have indicated that while initial improvements are observed, long-term efficacy remains limited compared to other antiandrogens. Research suggests that sustained use may not yield significantly better outcomes than initial treatments .
  • Comparative Studies : Further investigations comparing this compound with other topical antiandrogens have shown similar patterns of modest efficacy, suggesting a need for combination therapies or alternative approaches for more severe cases of acne .

Mechanism of Action

Inocoterone acetate exerts its effects by binding to androgen receptors and acting as a weak partial agonist. This means that it can partially activate the receptor while also blocking the binding of more potent androgens. This mechanism is similar to that of steroidal antiandrogens like cyproterone acetate . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics and the regulation of sebaceous gland activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism of Action

Inocoterone acetate belongs to the nonsteroidal antiandrogen class, distinguishing it from steroidal agents like cyproterone acetate and spironolactone. Nonsteroidal antiandrogens selectively block androgen receptors without interacting with glucocorticoid or progesterone receptors, reducing off-target effects . In contrast, steroidal antiandrogens (e.g., cyproterone acetate) exhibit broader hormonal activity, often requiring combination therapies with estrogens for acne management in females .

Compound Class Mechanism of Action Key Structural Difference
This compound Nonsteroidal Competitive androgen receptor antagonist Lacks steroidal backbone
Cyproterone Acetate Steroidal Androgen receptor antagonist + progestogenic Contains cyclopropane steroid structure
Flutamide Nonsteroidal Androgen receptor antagonist (oral) Nitroaromatic structure
Spironolactone Steroidal Aldosterone antagonist + antiandrogenic Lactone ring with sulfur substitution

Data Tables

Table 1: Molecular and Clinical Profiles of Antiandrogens

Compound Molecular Formula CAS Number Administration Indication Key Trial Findings
This compound C₁₈H₂₆O₃ 83646-86-0 Topical Acne vulgaris 30–40% lesion reduction (16 weeks)
Cyproterone Acetate C₂₄H₂₉ClO₄ 427-51-0 Oral Acne, hirsutism Used in combination therapies
Flutamide C₁₁H₁₁F₃N₂O₃ 13311-84-7 Oral Prostate cancer Off-label use for hirsutism

Research Findings

  • This compound: The 16-week trial demonstrated statistically significant reductions in acne severity (p < 0.05) with twice-daily application.
  • Cyproterone Acetate: A meta-analysis of combination therapies reported 60–70% efficacy in female acne patients but highlighted elevated venous thromboembolism risk (OR 1.8–2.5) .

Biological Activity

Inocoterone acetate, also known by its developmental code RU-882, is a nonsteroidal antiandrogen (NSAA) that has been investigated primarily for its topical application in treating acne. This compound exhibits unique biological activities, particularly its interaction with androgen receptors, which plays a critical role in acne pathogenesis.

  • IUPAC Name : 2,5-Seco-A-dinorestr-9-en-17β-ol-5-one 17β-acetate
  • Molecular Formula : C₁₈H₂₆O₃
  • Molar Mass : 290.403 g·mol⁻¹

This compound functions as a weak partial agonist of the androgen receptor (AR), contrary to traditional antiandrogens that act as full antagonists. This characteristic positions this compound similarly to steroidal antiandrogens like cyproterone acetate, which also exhibit partial agonistic properties . The binding affinity of this compound to the AR is significant as it can modulate androgenic effects in tissues where androgens contribute to pathological conditions like acne.

Clinical Efficacy in Acne Treatment

The efficacy of this compound was evaluated in a multicenter, double-blind clinical trial involving 126 male subjects with facial acne. Participants applied a 10% solution of this compound twice daily for 16 weeks. Key findings from this study include:

  • Reduction in Inflammatory Lesions :
    • At week 12, subjects treated with inocoterone showed a 24% reduction in inflammatory papules and pustules compared to a 10% reduction in the vehicle group.
    • By week 16, the reduction increased to 26% for the inocoterone group versus 13% for the vehicle group .
  • Statistical Significance : The differences in lesion counts between the treatment and control groups were statistically significant throughout the study duration.
  • Global Assessments : Changes in comedo counts and sebum excretion rates did not show significant differences between groups, indicating that while inflammatory lesions improved, other acne-related parameters remained unchanged .

Comparative Efficacy with Other Treatments

This compound's efficacy appears modest when compared to other established acne treatments such as benzoyl peroxide or systemic antibiotics, which typically achieve reductions of 50–75% within two months . The following table summarizes the comparative efficacy:

Treatment TypeReduction Rate (%)Time Frame
This compound26%16 weeks
Benzoyl Peroxide50–75%2 months
Antibiotics50–75%2 months

Case Studies and Research Findings

Several studies have further elucidated the biological activity of this compound:

  • Animal Models : Research indicates that this compound demonstrates antiandrogenic activity in animal models, supporting its potential therapeutic role in conditions influenced by androgens .
  • Inflammatory Response Modulation : The compound may reduce inflammatory responses associated with acne by inhibiting AR function, thereby dampening the inflammatory pathways activated by androgens .
  • Potential Side Effects : Clinical trials reported no serious adverse reactions among participants, suggesting a favorable safety profile for topical administration .

Q & A

Q. What is the molecular mechanism of Inocoterone acetate as an androgen receptor (AR) antagonist, and how is this activity experimentally validated?

this compound functions as a nonsteroidal AR antagonist by competitively binding to the ligand-binding domain of the receptor, inhibiting endogenous androgen signaling. Methodological validation typically involves:

  • Receptor binding assays : Radiolabeled ligand displacement studies to determine binding affinity (e.g., using AR-positive cell lines) .
  • Transcriptional activity assays : Luciferase reporter systems in androgen-responsive cell models to assess suppression of AR-mediated gene expression .
  • In vivo antiandrogenic activity : Animal models (e.g., rodent sebaceous gland suppression) to confirm topical efficacy .

Q. What synthetic routes are available for this compound, and what are the critical intermediates?

A validated synthesis involves:

  • Cyclization : Methyl 5-oxo-6-heptenoate reacts with 2-methylcyclopentanedione under acidic conditions to form a tricyclic intermediate .
  • Reduction and acetylation : Sequential NaBH₄ reduction of ketone groups, followed by Pd/C-catalyzed hydrogenation and acetylation to stabilize hydroxyl groups .
  • Grignard reaction : Propyl magnesium bromide addition to introduce the ethyl side chain, finalized by alkaline hydrolysis . Key intermediates include methyl 3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindol-4-yl)propanoate and the saturated ketone precursor .

Q. How do preclinical studies evaluate the topical efficacy of this compound for androgen-dependent conditions like acne?

Preclinical protocols include:

  • Sebum suppression assays : Measurement of sebaceous gland size/activity in rodent models post-topical application .
  • Inflammatory marker analysis : Quantification of IL-1α, TNF-α, or other cytokines in ex vivo human sebocyte cultures treated with this compound .
  • Dermal pharmacokinetics : HPLC or LC-MS/MS to assess skin permeation and local bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in inflammatory acne lesions?

Conflicting results (e.g., modest reductions in papules/pustules vs. no effect on comedones) require:

  • Subgroup analysis : Stratifying patients by baseline sebum excretion rates or AR polymorphism status to identify responsive cohorts .
  • Longitudinal statistical modeling : Mixed-effects regression to account for inter-patient variability in multi-center trials .
  • Endpoint standardization : Adopting consensus metrics like the Global Acne Grading System (GAGS) to reduce heterogeneity .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and scalability?

Advanced synthetic optimization may involve:

  • Catalyst screening : Testing alternatives to Pd/C (e.g., PtO₂ or Raney Ni) for hydrogenation efficiency .
  • Solvent engineering : Replacing reflux toluene with microwave-assisted reactions in polar aprotic solvents (e.g., DMF) to accelerate cyclization .
  • Chiral resolution : Use of enantioselective chromatography or enzymatic hydrolysis to isolate the active 1β-hydroxy isomer .

Q. How can researchers design a robust translational study to bridge preclinical and clinical findings for this compound?

A translational framework should incorporate:

  • Biomarker-driven cohorts : Enroll patients with AR overexpression confirmed via skin biopsies or transcriptomic profiling .
  • Dose-ranging pharmacokinetics : Microdialysis or tape-stripping to correlate dermal drug levels with sebum suppression .
  • Omics integration : RNA-seq or lipidomics to identify mechanistic pathways (e.g., sebum lipid composition changes) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing time-dependent efficacy data in this compound trials?

  • Repeated-measures ANOVA : To assess lesion count reductions across multiple timepoints (e.g., weeks 4, 8, 12, 16) .
  • Survival analysis : Kaplan-Meier curves for time-to-first-improvement in inflammatory lesions .
  • Adjustment for confounding factors : Covariate adjustment for age, baseline severity, or concomitant treatments .

Q. How should researchers validate AR antagonism in novel cellular models for this compound?

  • Competitive binding assays : Use of fluorescently tagged AR ligands (e.g., FITC-DHT) and flow cytometry .
  • CRISPR-modified cell lines : AR-knockout models to confirm specificity of observed effects .
  • Proteomic profiling : Western blot for AR downstream targets (e.g., PSA, FKBP5) post-treatment .

Data Presentation Guidelines

  • Structural data : Include InChIKey (JDLUQDYTLSPFGS-FZCLSBEQSA-N) and CAS (83646-86-0) for reproducibility .
  • Clinical data : Report absolute lesion counts, percent reductions, and 95% confidence intervals in tables .
  • Synthetic protocols : Provide detailed reaction conditions (temperature, solvent, catalyst ratios) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inocoterone acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Inocoterone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.